molecular formula C11H7FN2OS B13834556 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

Cat. No.: B13834556
M. Wt: 234.25 g/mol
InChI Key: OOUIABOBGHNUJH-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde can be achieved through various synthetic pathways One common method involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of 2-aminobenzothiazole with 2-fluoroacetophenone in the presence of a base can lead to the formation of the desired imidazo[2,1-b][1,3]benzothiazole scaffold

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carboxylic acid.

    Reduction: Formation of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the death of cancer cells. Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its efficacy .

Comparison with Similar Compounds

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 7-Fluoro-2-methylimidazo[2,1-b]benzothiazole

Comparison: 6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde is unique due to the presence of the carbaldehyde group, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to the combined effects of the fluorine and carbaldehyde groups .

Properties

Molecular Formula

C11H7FN2OS

Molecular Weight

234.25 g/mol

IUPAC Name

6-fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C11H7FN2OS/c1-6-9(5-15)14-8-3-2-7(12)4-10(8)16-11(14)13-6/h2-5H,1H3

InChI Key

OOUIABOBGHNUJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(C=C(C=C3)F)SC2=N1)C=O

Origin of Product

United States

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